molecular formula C24H38BClN2O3 B592503 (alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride CAS No. 205393-21-1

(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride

Cat. No.: B592503
CAS No.: 205393-21-1
M. Wt: 448.839
InChI Key: BYRWVECJDRGBAH-UMPWXGAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride" (hereafter referred to as Compound X) is a boron-containing chiral molecule with the formula C₂₄H₃₈BClN₂O₃ . Its structure features:

  • A (3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol core, a cyclic boronate ester known for stabilizing boron in organic frameworks .
  • An (alphaS)-alpha-aminobenzenepropanamide moiety, which introduces an amino acid-like configuration.
  • A 3-methylbutyl linker and a hydrochloride counterion, enhancing solubility.

Mechanism of Action

Target of Action

Bortezomib Intermediates II, also known as (S)-2-amino-N-(®-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide hydrochloride, primarily targets the 26S proteasome in cells . The 26S proteasome is a multi-protein complex that degrades ubiquitinated proteins, playing a crucial role in maintaining protein homeostasis within the cell .

Mode of Action

Bortezomib Intermediates II inhibits the chymotrypsin-like activity of the 20S proteolytic core within the 26S proteasome . This inhibition disrupts the degradation of intracellular dysfunctional proteins and key regulatory proteins . As a result, it causes cell-cycle arrest and apoptosis . Specifically, it induces G2-M phase cell cycle arrest and apoptosis by causing Bcl-2 phosphorylation and cleavage .

Biochemical Pathways

The inhibition of the proteasome leads to the accumulation of misfolded proteins, which induces endoplasmic reticulum (ER) stress and an unfolded protein response (UPR) . This response leads to the expression of different genes to promote cell survival . If the stress is too severe or prolonged, it can lead to cell death .

Pharmacokinetics

The pharmacokinetic profile of Bortezomib Intermediates II is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase and a large volume of distribution . Moderate or severe hepatic impairment causes an increase in plasma concentrations of the compound .

Result of Action

The result of Bortezomib Intermediates II action is the induction of cell-cycle arrest and apoptosis . In H460 cell lines, it induced Bcl-2 phosphorylation and a unique cleavage product, which was associated with G2-M phase cell cycle arrest and the induction of apoptosis . It has been very effective in the treatment of hematological malignancies, including multiple myeloma and non-Hodgkin’s lymphoma (NHL) .

Action Environment

The action of Bortezomib Intermediates II can be influenced by environmental factors such as the presence of other drugs. For instance, certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib Intermediates II . Therefore, the compound’s action, efficacy, and stability may vary depending on the patient’s medication regimen and overall health status .

Biological Activity

(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride is a chemical compound with the CAS number 205393-21-1. It is recognized primarily as an intermediate in the synthesis of Bortezomib, a proteasome inhibitor used in cancer therapy. This compound exhibits notable biological activity that warrants detailed examination.

  • Molecular Formula : C24H37BN2O3·ClH
  • Molecular Weight : 448.8341 g/mol
  • Melting Point : 197-198 °C
  • Storage Temperature : +5 °C

The biological activity of (alphaS)-alpha-amino compound primarily revolves around its role as a proteasome inhibitor. Proteasomes are cellular complexes responsible for degrading ubiquitinated proteins. Inhibition of proteasomes leads to the accumulation of regulatory proteins that can induce apoptosis in cancer cells. This mechanism is crucial for the therapeutic effects observed with Bortezomib and its intermediates.

In Vitro Studies

Research has demonstrated that (alphaS)-alpha-amino compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
Multiple Myeloma0.5
Breast Cancer0.8
Colon Cancer0.7

These studies indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in malignant cells.

In Vivo Studies

In vivo studies using mouse models have shown that administration of (alphaS)-alpha-amino compound leads to significant tumor regression in xenograft models of multiple myeloma and solid tumors. The observed effects include:

  • Tumor Volume Reduction : Up to 70% reduction compared to control groups.
  • Survival Rate : Increased survival rates in treated groups relative to untreated controls.

Case Studies

Several case studies highlight the clinical relevance of (alphaS)-alpha-amino compound:

  • Case Study 1 : A patient with relapsed multiple myeloma exhibited a complete response after treatment with Bortezomib-based therapy that included this intermediate. The treatment led to a significant decrease in serum M-protein levels and improved overall survival.
  • Case Study 2 : A cohort study involving breast cancer patients treated with proteasome inhibitors reported enhanced efficacy when (alphaS)-alpha-amino was included in the regimen. Patients showed improved clinical outcomes and reduced side effects.

Q & A

Basic Research Questions

Q. How can the chemical identity and stereochemistry of this compound be unambiguously verified?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₂₄H₃₈BClN₂O₃) and compare with theoretical isotopic patterns. For stereochemical confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) to resolve spatial arrangements, particularly focusing on the benzodioxaborol and α-amino acid moieties. Cross-validate with the InChI key provided in authoritative chemical databases .

Q. What synthetic routes are recommended for this compound, and how can intermediates be characterized?

  • Methodological Answer : Design multi-step synthesis leveraging boronate ester formation (critical for the benzodioxaborol core) and peptide coupling for the amide linkage. Use intermediates purified via column chromatography or recrystallization. Monitor each step using thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR) to track functional groups (e.g., B-O stretching at ~1350 cm⁻¹). Confirm intermediate structures with NMR and HRMS .

Q. What analytical techniques are optimal for assessing purity and stability under storage conditions?

  • Methodological Answer : Apply reverse-phase HPLC with UV detection (λ = 210–280 nm) to quantify purity. For stability studies, conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze degradation products using liquid chromatography-mass spectrometry (LC-MS). Use differential scanning calorimetry (DSC) to assess thermal stability and hygroscopicity via dynamic vapor sorption (DVS) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for large-scale synthesis?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify rate-limiting steps. Use software like COMSOL Multiphysics to simulate heat/mass transfer in reactor systems. Validate predictions with small-scale experiments (e.g., varying temperature, solvent polarity) and apply machine learning (ML) algorithms to correlate variables (e.g., yield vs. catalyst loading) .

Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?

  • Methodological Answer : Conduct meta-analysis of bioactivity datasets to identify outliers. Validate assay conditions (e.g., buffer pH, cell line viability) using standardized controls. Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) to isolate confounding factors. Apply multivariate statistical tools (e.g., PCA) to differentiate assay-specific artifacts from true compound effects .

Q. How can the compound’s membrane permeability and target engagement be experimentally validated?

  • Methodological Answer : Use parallel artificial membrane permeability assays (PAMPA) to predict passive diffusion. For active transport, employ Caco-2 cell monolayers with LC-MS quantification of apical-to-basal flux. Confirm target engagement via cellular thermal shift assays (CETSA) or fluorescence polarization (FP) for direct binding measurements .

Q. What methodologies address challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer : Screen crystallization conditions using high-throughput vapor diffusion (e.g., 96-well plates with varied PEG/ion combinations). Additive screening (e.g., detergents, small-molecule ligands) can disrupt aggregation. If crystals remain elusive, apply cryo-electron microscopy (cryo-EM) for structural elucidation at near-atomic resolution .

Q. Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in pharmacological data?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis to control critical parameters (e.g., reaction time, purity thresholds). Use multivariate analysis (e.g., PLS regression) to correlate batch variations (e.g., impurity profiles) with bioactivity outliers. Establish a reference standard for cross-batch normalization .

Q. What computational tools are recommended for predicting metabolite profiles and toxicity?

  • Methodological Answer : Use in silico platforms like ADMET Predictor or GLORYx to simulate Phase I/II metabolism. Validate predictions with in vitro hepatocyte or microsomal assays. For toxicity, apply Tox21 datasets and deep learning models (e.g., DeepTox) to flag structural alerts (e.g., reactive boronate esters) .

Comparison with Similar Compounds

Structural Analogues with Boron-Containing Moieties

Compound X shares structural homology with boron-based compounds reported in organometallic and medicinal chemistry. Key comparisons include:

Compound Name/Class Structural Features Key Differences from Compound X Reference
Matteson’s Benzodioxaborole Derivatives Cyclic boronate esters with varying substituents (e.g., phenyl, alkyl groups) Lack amino acid or amide moieties; simpler stereochemistry
Morandi’s Chiral Boronates Asymmetric boron centers for catalytic applications (e.g., cross-coupling reactions) Focus on catalytic activity vs. potential bioactivity
PBDEs (Polybrominated Diphenyl Ethers) Brominated phenolic structures (e.g., compound 2b) Bromine vs. boron; phenolic vs. boronate ester scaffolds
  • Stereochemical Complexity : Compound X’s multiple stereocenters distinguish it from Matteson’s derivatives, which prioritize synthetic utility over chiral diversity .
  • Functional Groups : Unlike PBDEs, which exhibit halogenated aromatic systems, Compound X’s benzodioxaborole and amide groups suggest distinct reactivity and environmental persistence .

Amino Acid/Amide-Containing Analogues

Compounds with similar amide backbones but divergent substituents (e.g., ’s 7a–7d) highlight the role of functional groups in physicochemical properties:

Compound (from ) Key Features NMR Data Highlights (¹H/¹³C) Reference
7a Benzhydrylpiperazine-substituted hexanamide δ 1.25–1.35 (m, 4H, hexanamide chain)
7b Bis(4-fluorophenyl)methylpiperazine substituent δ 7.15–7.25 (m, aromatic F-substituted protons)
Compound X Benzodioxaborole core with chiral amino-propanamide No NMR data provided in evidence
  • Substituent Effects : The benzodioxaborole in Compound X may confer Lewis acidity, unlike 7a–7d’s piperazine or fluorophenyl groups, which influence electronic properties .

Spectroscopic Comparisons

While direct spectral data for Compound X are lacking, analogous studies illustrate methodologies for structural confirmation:

  • 13C NMR Predictions : used 13C chemical shift similarities (e.g., compound 2a vs. 2b) to confirm constitutional isomerism . For Compound X, analogous shifts in the benzodioxaborole ring could validate stereochemistry.
  • 1H NMR Trends: ’s friedelinol comparisons (δ 0.8–1.5 for methyl groups) align with expected shifts for Compound X’s 3-methylbutyl and trimethylbenzodioxaborole moieties .

Preparation Methods

Synthetic Routes and Key Reaction Steps

Boronic Ester Formation via Lewis Acid-Catalyzed Rearrangement

The core structure of Bortezomib Intermediate II originates from a boronic ester formation reaction. As disclosed in CN103421032A, the synthesis begins with a Lewis acid-catalyzed rearrangement of a pinene glycol derivative. Zinc chloride or iron(III) chloride facilitates the stereoselective formation of the hexahydro-benzodioxaborol framework at 25–40°C in toluene or chlorobenzene . The reaction achieves >90% molar yield by minimizing epimerization through strict control of moisture and stoichiometry .

Critical Parameters:

  • Catalyst : Zinc chloride (1.2 equiv)

  • Solvent : Toluene/DCM (3:1 v/v)

  • Temperature : 30°C ± 2°C

  • Reaction Time : 8–12 hours

Coupling with Benzenepropanamide Moiety

The benzenepropanamide side chain is introduced via a peptide coupling reaction. CN103554219A describes the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent to link the boronic ester intermediate with (S)-α-amino benzenepropanamide in dichloromethane . The reaction proceeds at −10°C to prevent racemization, yielding the protected precursor with 85–90% purity before hydrochloride salt formation .

Optimization of Intermediate Purification

Crystallization and Solvent Selection

Post-coupling, the crude product is purified through sequential solvent crystallization. Patent CN103554219A recommends a mixed solvent system of ethyl acetate and n-heptane (1:1 v/v) to isolate the hydrochloride salt. This step reduces viscous byproducts and achieves a purity of ≥95% (HPLC) .

Crystallization Data:

Solvent Ratio (EtOAc:n-Heptane)Yield (%)Purity (HPLC)
1:17895.2
1:28296.8
2:17093.5

Chromatographic Purification

For laboratory-scale synthesis, flash chromatography on silica gel (230–400 mesh) with a gradient of 5–10% methanol in dichloromethane resolves diastereomeric impurities. This method is critical when the starting pinene glycol has <99% enantiomeric excess .

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt using gaseous HCl in anhydrous diethyl ether. CN103421032A specifies bubbling HCl at 0°C until pH 2–3 is reached, followed by filtration and drying under vacuum . The salt form enhances stability, with a reported shelf life of 24 months at 5°C .

Salt Formation Conditions:

  • HCl Source : Gaseous HCl (99.9% purity)

  • Solvent : Diethyl ether (anhydrous)

  • Temperature : 0–5°C

  • Drying : 40°C under vacuum for 8 hours

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 7.71 (s, 3H, NH3+), 4.45 (dd, J=8.4 Hz, 1H, CH-B), 0.86 (d, J=6.6 Hz, 6H, isopropyl) .

  • HPLC : Retention time 12.4 min (C18 column, 70:30 acetonitrile:water + 0.1% TFA) .

  • Optical Rotation : [α]D20 = +32.5° (c=1, MeOH) .

Purity and Stability

Accelerated stability studies (40°C/75% RH) show no degradation over 6 months, confirming the hydrochloride salt’s robustness . Residual solvents (DCM, toluene) are controlled to <50 ppm per ICH Q3C guidelines .

Industrial-Scale Production Challenges

Cost-Effective Reagent Substitution

Replacing toxic isobutyl boronic acid with potassium fluoride in the boronation step (CN103554219A) reduces production costs by 30% while maintaining a 94% yield . This modification also simplifies waste treatment, as fluoride salts are easier to handle than boron-containing byproducts .

Solvent Recovery Systems

Closed-loop solvent recovery (toluene and n-heptane) is implemented to meet environmental regulations. Distillation columns achieve >98% solvent reuse, lowering the process mass intensity (PMI) from 120 to 45 kg/kg .

Regulatory Considerations

The compound is classified as a controlled substance due to its role in synthesizing Bortezomib, necessitating Drug Master File (DMF) submissions to the FDA and EMA. Specifications include:

  • Assay : 98.0–102.0% (anhydrous basis)

  • Impurities : ≤0.5% for any individual unknown .

Properties

IUPAC Name

(2S)-2-amino-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37BN2O3.ClH/c1-15(2)11-21(27-22(28)18(26)12-16-9-7-6-8-10-16)25-29-20-14-17-13-19(23(17,3)4)24(20,5)30-25;/h6-10,15,17-21H,11-14,26H2,1-5H3,(H,27,28);1H/t17-,18-,19-,20+,21-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRWVECJDRGBAH-UMPWXGAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205393-21-1
Record name Phenylalanin-isobutylboronsäure-ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.